molecular formula C24H34O3 B1681493 2-(8,11,14-Heptadecatrienyl)-6-hydroxybenzoic acid CAS No. 124576-72-3

2-(8,11,14-Heptadecatrienyl)-6-hydroxybenzoic acid

Cat. No. B1681493
M. Wt: 370.5 g/mol
InChI Key: MBYMHCHZLAJVRK-IUQGRGSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB 202742 is a novel beta-lactamase inhibitor isolated from Spondias mombin.

properties

CAS RN

124576-72-3

Product Name

2-(8,11,14-Heptadecatrienyl)-6-hydroxybenzoic acid

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(8E,11E,14E)-heptadeca-8,11,14-trienyl]-6-hydroxybenzoic acid

InChI

InChI=1S/C24H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h3-4,6-7,9-10,17,19-20,25H,2,5,8,11-16,18H2,1H3,(H,26,27)/b4-3+,7-6+,10-9+

InChI Key

MBYMHCHZLAJVRK-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O

SMILES

CCC=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SB 202742
SB 202742, (Z,Z,Z)-isomer
SB-202742

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8,11,14-Heptadecatrienyl)-6-hydroxybenzoic acid
Reactant of Route 2
2-(8,11,14-Heptadecatrienyl)-6-hydroxybenzoic acid
Reactant of Route 3
2-(8,11,14-Heptadecatrienyl)-6-hydroxybenzoic acid
Reactant of Route 4
2-(8,11,14-Heptadecatrienyl)-6-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(8,11,14-Heptadecatrienyl)-6-hydroxybenzoic acid
Reactant of Route 6
2-(8,11,14-Heptadecatrienyl)-6-hydroxybenzoic acid

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